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molecular formula C8H12OS B7869829 1-(5-Methyl-2-thienyl)-1-propanol CAS No. 132706-15-1

1-(5-Methyl-2-thienyl)-1-propanol

Cat. No. B7869829
M. Wt: 156.25 g/mol
InChI Key: VRGMFMZEASMTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05686486

Procedure details

5-Methyl-2-thiophenecarboxaldehyde (10.0 g) is dissolved in THF and cooled to -78° C. To that solution is added ethyl magnesium bromide (1M in hexane; 80 cc) dropwise over several minutes. The cooling bath is removed and the reaction allowed to equilbrate to room temperature. The reaction is quenched by adding a saturated solution of NH4Cl. The reaction is extracted with ether, dried and evaporated to yield the title product as an almost colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.[CH2:9]([Mg]Br)[CH3:10]>C1COCC1>[CH2:9]([CH:7]([C:5]1[S:6][C:2]([CH3:1])=[CH:3][CH:4]=1)[OH:8])[CH3:10]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CC=C(S1)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
CUSTOM
Type
CUSTOM
Details
to equilbrate to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction is quenched
ADDITION
Type
ADDITION
Details
by adding a saturated solution of NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The reaction is extracted with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)C(O)C=1SC(=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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